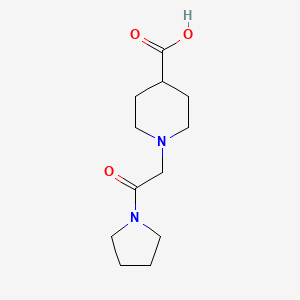
1-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)piperidine-4-carboxylic acid is a complex organic compound that features both a piperidine and a pyrrolidine ring. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to interact with different biological targets, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)piperidine-4-carboxylic acid typically involves the construction of the piperidine and pyrrolidine rings followed by their functionalization. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the piperidine ring can be synthesized from acyclic precursors through cyclization reactions, while the pyrrolidine ring can be formed via similar methods .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts to enhance reaction efficiency. The scalability of these methods ensures that the compound can be produced in sufficient quantities for research and potential therapeutic applications .
化学反応の分析
Types of Reactions: 1-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
科学的研究の応用
1-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: The compound’s structure allows it to interact with various biological targets, making it a potential candidate for drug development.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and catalysts.
作用機序
The mechanism of action of 1-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.
Piperidine derivatives: Compounds with a piperidine ring also show comparable properties and applications.
Uniqueness: 1-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)piperidine-4-carboxylic acid is unique due to the combination of both piperidine and pyrrolidine rings in its structure. This dual-ring system enhances its ability to interact with a broader range of biological targets, making it a versatile compound in research and potential therapeutic applications .
特性
分子式 |
C12H20N2O3 |
|---|---|
分子量 |
240.3 g/mol |
IUPAC名 |
1-(2-oxo-2-pyrrolidin-1-ylethyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C12H20N2O3/c15-11(14-5-1-2-6-14)9-13-7-3-10(4-8-13)12(16)17/h10H,1-9H2,(H,16,17) |
InChIキー |
CUUIYGNIQWQHEG-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C(=O)CN2CCC(CC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















